(2R)-2-[(Methylsulfonyl)amino]propanoic acid
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Overview
Description
(2R)-2-[(Methylsulfonyl)amino]propanoic acid is a chiral amino acid derivative with a methylsulfonyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(Methylsulfonyl)amino]propanoic acid typically involves the reaction of ®-2-aminopropanoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(Methylsulfonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methylsulfonyl group can yield the corresponding sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amino acid derivatives depending on the reagents used.
Scientific Research Applications
(2R)-2-[(Methylsulfonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-[(Methylsulfonyl)amino]propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The methylsulfonyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(Methylsulfonyl)amino]propanoic acid: The enantiomer of the compound with similar but distinct properties.
(2R)-2-[(Ethylsulfonyl)amino]propanoic acid: A derivative with an ethylsulfonyl group instead of a methylsulfonyl group.
(2R)-2-[(Methylsulfonyl)amino]butanoic acid: A homolog with an additional carbon in the backbone.
Uniqueness
(2R)-2-[(Methylsulfonyl)amino]propanoic acid is unique due to its specific chiral configuration and the presence of the methylsulfonyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H9NO4S |
---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
(2R)-2-(methanesulfonamido)propanoic acid |
InChI |
InChI=1S/C4H9NO4S/c1-3(4(6)7)5-10(2,8)9/h3,5H,1-2H3,(H,6,7)/t3-/m1/s1 |
InChI Key |
IVSHKPMKSXBARS-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C |
Origin of Product |
United States |
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